
(R,S)-Cotinine-d3 N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,S)-Cotinine-d3 N-Oxide is a deuterated derivative of cotinine, which is a primary metabolite of nicotine. This compound is characterized by the presence of an N-oxide functional group and deuterium atoms, making it useful in various scientific research applications, particularly in the study of nicotine metabolism and its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R,S)-Cotinine-d3 N-Oxide typically involves the oxidation of (R,S)-Cotinine-d3. One common method is the use of hydrogen peroxide in the presence of a base, such as sodium hydroxide, to oxidize the tertiary amine to the N-oxide . Another method involves the use of peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), which can effectively oxidize the amine to the N-oxide under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes using packed-bed microreactors. These reactors can utilize titanium silicalite (TS-1) as a catalyst and hydrogen peroxide in methanol as the solvent, providing a safer and more efficient production method compared to batch reactors .
Chemical Reactions Analysis
Types of Reactions: (R,S)-Cotinine-d3 N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized products.
Reduction: The N-oxide group can be reduced back to the amine using reducing agents such as zinc and acetic acid.
Substitution: The N-oxide group can participate in substitution reactions, where the oxygen atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peroxyacids (e.g., m-CPBA).
Reduction: Zinc and acetic acid.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: More oxidized nitrogen-containing compounds.
Reduction: (R,S)-Cotinine-d3.
Substitution: Substituted cotinine derivatives.
Scientific Research Applications
(R,S)-Cotinine-d3 N-Oxide has several scientific research applications:
Chemistry: Used as a model compound to study the oxidation and reduction of tertiary amines.
Biology: Helps in understanding the metabolism of nicotine and its derivatives.
Medicine: Used in pharmacokinetic studies to trace the metabolic pathways of nicotine.
Mechanism of Action
The mechanism of action of (R,S)-Cotinine-d3 N-Oxide involves its interaction with various molecular targets and pathways. The N-oxide group can act as a nucleophile or an electrophile, depending on the reaction conditions. In biological systems, it can undergo metabolic transformations, leading to the formation of active metabolites that interact with nicotinic acetylcholine receptors, influencing neurotransmission and other physiological processes .
Comparison with Similar Compounds
Cotinine: The non-deuterated form of (R,S)-Cotinine-d3 N-Oxide.
Nicotine: The parent compound from which cotinine is derived.
Pyridine N-Oxide: Another N-oxide compound with similar chemical properties.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This allows for more precise tracking of metabolic pathways and the study of kinetic isotope effects .
Properties
IUPAC Name |
5-(1-oxidopyridin-1-ium-3-yl)-1-(trideuteriomethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-11-9(4-5-10(11)13)8-3-2-6-12(14)7-8/h2-3,6-7,9H,4-5H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPULDKLIIVIER-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=C[N+](=CC=C2)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(CCC1=O)C2=C[N+](=CC=C2)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675778 |
Source


|
| Record name | 1-(~2~H_3_)Methyl-5-(1-oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215561-37-7 |
Source


|
| Record name | 1-(~2~H_3_)Methyl-5-(1-oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
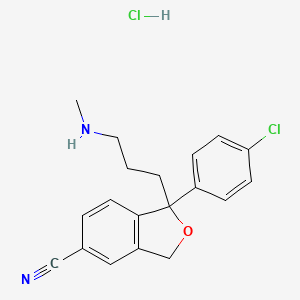
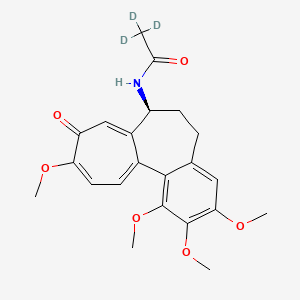
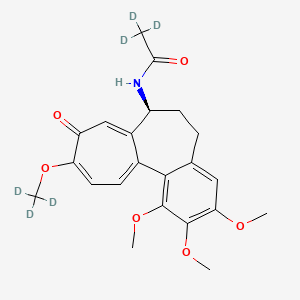

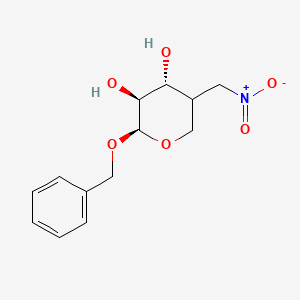



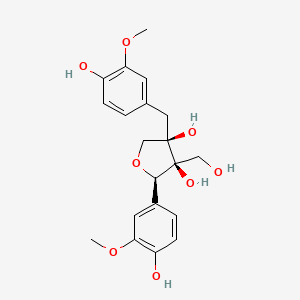

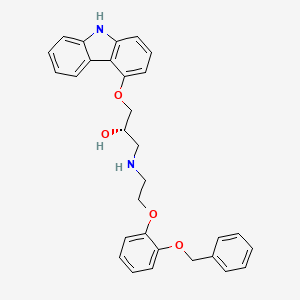

![3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3](/img/structure/B562024.png)

